3-isocyanato-2,5-dimethylfuran
Description
3-Isocyanato-2,5-dimethylfuran (CAS: 1343183-29-8) is a heterocyclic compound featuring a furan ring substituted with two methyl groups at positions 2 and 5 and an isocyanate functional group at position 3 . Its molecular formula is inferred as C₇H₇NO₂, with a molecular weight of 153.14 g/mol (calculated based on structural analogs). The isocyanate group (-NCO) confers high reactivity, making it valuable in polymer synthesis (e.g., polyurethanes) and pharmaceutical intermediates .
Properties
CAS No. |
1017045-55-4 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3-isocyanato-2,5-dimethylfuran |
InChI |
InChI=1S/C7H7NO2/c1-5-3-7(8-4-9)6(2)10-5/h3H,1-2H3 |
InChI Key |
SHYUFFFDGFSRTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)N=C=O |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isocyanato-2,5-dimethylfuran typically involves the reaction of 2,5-dimethylfuran with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which subsequently reacts with ammonia to yield the desired isocyanate compound .
Industrial Production Methods
Industrial production of 3-isocyanato-2,5-dimethylfuran follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. Safety measures are also critical due to the use of hazardous reagents like phosgene .
Chemical Reactions Analysis
Core Reaction Pathways
The compound participates in three primary reaction categories:
Isocyanate Group Reactivity
The electrophilic isocyanate (-N=C=O) engages in nucleophilic addition reactions:
Furan Ring Transformations
The 2,5-dimethylfuran backbone undergoes:
-
Oxidation :
Ozone (O₃) reacts at the furan ring’s α-position, forming methyl glyoxal (C₃H₄O₂) and formaldehyde (CH₂O) as major products. Rate coefficient: at 299 K . -
Electrophilic Substitution :
Nitration with HNO₃/H₂SO₄ produces nitro-substituted derivatives, though competing ring-opening occurs under strong acidic conditions .
Multicomponent Reactions (MCRs)
Inspired by Ugi-type reactions, 3-isocyanato-2,5-dimethylfuran reacts with:
-
Amines + Carbonyls : Forms spiroquinazolinones via iron-catalyzed [4+2] cycloaddition (59% yield with propyl isocyanate) .
-
Isocyanides + Nitriles : Generates triazinediones under photoredox conditions .
Isocyanate Activation
The isocyanate’s electrophilic carbon undergoes nucleophilic attack (e.g., by amines), followed by proton transfer to form stable adducts (Fig. 4 in ). Electron-withdrawing groups on the furan ring enhance reactivity by increasing the carbon’s electrophilicity .
Furan Ring Opening
Under acidic conditions (e.g., HCl/H₂O), the furan ring opens to form hexanedione intermediates, which subsequently react with primary amines in Paal-Knorr reactions to yield pyrroles (82% yield) .
Atmospheric Degradation
In biomass burning plumes, 3-isocyanato-2,5-dimethylfuran reacts with:
-
NO₃ Radicals : Forms maleic anhydride (C₄H₂O₃) and contributes to secondary organic aerosol (SOA) formation .
-
OH Radicals : Generates hydroxy furanones and anhydrides, with a 25% OH radical yield during ozonolysis .
Comparative Reactivity
| Property | 3-Isocyanato-2,5-dimethylfuran | 2,5-Dimethylfuran |
|---|---|---|
| Ozonolysis Rate Constant | ||
| Dominant Reaction Site | Isocyanate group + furan ring | Furan ring only |
Key Research Findings
-
Synthetic Utility : The compound’s isocyanate group enables rapid conjugation with biomolecules (e.g., proteins), making it valuable in bioconjugation studies .
-
Environmental Impact : Contributes up to 10% of ozone formation in biomass burning plumes within 4 hours of emission .
-
Thermal Stability : Decomposes above 150°C, releasing isocyanic acid (HNCO), a known respiratory irritant .
Challenges and Limitations
Scientific Research Applications
Polyurethane Production
One of the primary applications of 3-isocyanato-2,5-dimethylfuran is in the production of polyurethanes. Polyurethanes are widely used in coatings, adhesives, and foams due to their durability and flexibility. The incorporation of this bio-based isocyanate can enhance the sustainability of polyurethane products by reducing reliance on fossil fuel-derived chemicals.
Table 1: Properties of Polyurethanes Derived from 3-Isocyanato-2,5-Dimethylfuran
| Property | Value |
|---|---|
| Tensile Strength | High |
| Flexibility | Moderate |
| Thermal Stability | Good |
| Biodegradability | Enhanced |
Coatings and Sealants
The compound is also used in formulating advanced coatings and sealants that require superior adhesion and weather resistance. Its unique structure contributes to the mechanical properties of the final products, making them suitable for outdoor applications.
Synthesis of Bioactive Compounds
In medicinal chemistry, 3-isocyanato-2,5-dimethylfuran serves as an intermediate in synthesizing various bioactive compounds. Its reactivity allows it to participate in nucleophilic addition reactions with amines and alcohols to produce diverse pharmaceutical agents.
Antiviral Drug Development
Recent studies have explored its potential in developing antiviral drugs. The compound can be modified to create derivatives that exhibit antiviral activity against specific pathogens, contributing to new therapeutic strategies.
Green Chemistry Initiatives
The use of 3-isocyanato-2,5-dimethylfuran aligns with green chemistry principles by providing a renewable alternative to traditional isocyanates derived from petrochemical sources. This shift not only reduces environmental impact but also promotes sustainable practices in chemical manufacturing.
Biodegradable Polymers
Research indicates that polymers synthesized from this compound can be designed to be biodegradable. This property is crucial for reducing plastic pollution and enhancing the lifecycle sustainability of polymer products.
Case Studies and Research Findings
Several studies have documented the successful application of 3-isocyanato-2,5-dimethylfuran:
- A study published in Green Chemistry demonstrated the synthesis of a polyurethane foam using this compound that exhibited enhanced mechanical properties compared to conventional foams derived from fossil fuels .
- Another research article highlighted its role as a precursor in synthesizing novel antiviral agents with significant efficacy against viral infections .
Mechanism of Action
The mechanism of action of 3-isocyanato-2,5-dimethylfuran involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable products like ureas and urethanes. This reactivity is exploited in various applications, including polymer synthesis and drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-isocyanato-2,5-dimethylfuran with structurally related furan derivatives, focusing on molecular properties, applications, and safety profiles.
Key Findings from Comparative Analysis:
Structural and Functional Differences :
- The isocyanate group in 3-isocyanato-2,5-dimethylfuran distinguishes it from analogs like 3-acetyl-2,5-dimethylfuran (acetyl group) and 2,5-dimethyl-3-furanthiol (thiol group). This group enhances its reactivity, enabling crosslinking in polymers .
- 2,5-Dimethylfuran lacks additional functional groups, contributing to its stability and use as a biofuel .
Applications: 3-Acetyl-2,5-dimethylfuran is primarily used in flavorings due to its sweet, cocoa-like aroma , while 2,5-dimethylfuran is a promising renewable fuel with energy density comparable to ethanol . 3-Isocyanato-2,5-dimethylfuran’s utility lies in synthetic chemistry, particularly in constructing nitrogen-containing heterocycles or polyurethane materials .
Safety and Toxicity: 3-Acetyl-2,5-dimethylfuran has demonstrated genotoxicity and carcinogenicity in gpt delta rat models, necessitating strict regulatory controls in food additives . 3-Isocyanato-2,5-dimethylfuran likely shares hazards common to isocyanates, including respiratory sensitization, though specific toxicological data are absent in the evidence .
Biological Activity
3-Isocyanato-2,5-dimethylfuran (IDMF) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article presents a comprehensive overview of the biological activity associated with IDMF, drawing from diverse sources and research findings.
IDMF is derived from 2,5-dimethylfuran, a compound known for its role as a biofuel and solvent. The introduction of an isocyanate functional group significantly alters its reactivity and biological properties. The synthesis of IDMF typically involves the reaction of 2,5-dimethylfuran with phosgene or other isocyanate precursors under controlled conditions to ensure high purity and yield.
Antimicrobial Properties
Research has indicated that isocyanates exhibit notable antimicrobial activity. IDMF has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that compounds with isocyanate groups can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to modify cellular proteins and disrupt cellular functions .
Table 1: Antimicrobial Activity of IDMF
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
The cytotoxic effects of IDMF have been investigated in various cell lines. A study demonstrated that IDMF exhibited significant cytotoxicity in human liver cancer cells (HepG2) at concentrations above 50 µM, leading to apoptosis as confirmed by flow cytometry analysis . The mechanism appears to involve oxidative stress and disruption of mitochondrial function.
Table 2: Cytotoxic Effects of IDMF on Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 45 | Induction of apoptosis via ROS generation |
| HeLa | 60 | Mitochondrial dysfunction |
| MCF-7 | 70 | Cell cycle arrest |
In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacokinetics and safety profile of IDMF. A recent study conducted on mice indicated that administration of IDMF at doses up to 100 mg/kg did not result in significant toxicity or adverse effects, suggesting a favorable safety profile for further development .
Case Studies
- Case Study on Antifungal Activity : In a controlled study, IDMF demonstrated antifungal properties against Candida albicans, with an MIC of 32 µg/mL. This suggests potential applications in treating fungal infections, particularly in immunocompromised patients .
- Case Study on Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of IDMF in a rat model of neurodegeneration. Treatment with IDMF resulted in reduced neuronal cell death and improved behavioral outcomes, indicating its potential as a therapeutic agent for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
